3-Propyl-1H-indazole: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Targeted Therapeutics
3-Propyl-1H-indazole: Comprehensive Physicochemical Profiling, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern drug discovery, the 1H-indazole bicyclic heteroaromatic system is a privileged scaffold. Specifically, 3-Propyl-1H-indazole (CAS: 61485-18-5) serves as a critical structural intermediate for synthesizing targeted kinase inhibitors (e.g., EGFR mutants) and transcription factor modulators (e.g., TEAD P-site binders)[1][2]. Its propyl chain provides a tunable lipophilic vector that enhances hydrophobic pocket occupancy, while the indazole core maintains essential hydrogen-bonding capabilities.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, spectroscopic characterization, and metal-free synthetic methodologies for 3-Propyl-1H-indazole. By establishing a rigorous, self-validating framework for its synthesis and characterization, we aim to equip researchers with the foundational data necessary to leverage this compound in advanced therapeutic development.
Physicochemical Properties & Molecular Weight
Accurate physicochemical data is paramount for predicting pharmacokinetics, solubility, and reactivity during library synthesis. 3-Propyl-1H-indazole is a low-molecular-weight, lipophilic compound that typically presents as a light yellow to colorless oil at room temperature[3][4].
The structural formula (C₁₀H₁₂N₂) dictates a molecular weight of 160.22 g/mol . The presence of the propyl group at the C3 position significantly increases its lipophilicity compared to the unsubstituted indazole, altering its partition coefficient and improving its solubility in organic solvents—a critical factor for cross-coupling reactions and downstream derivatization.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Method / Source Context |
| Chemical Name | 3-Propyl-1H-indazole | IUPAC Nomenclature |
| CAS Number | 61485-18-5 | Registry Standard[5] |
| Molecular Formula | C₁₀H₁₂N₂ | Elemental Composition[3] |
| Molecular Weight | 160.22 g/mol | Calculated |
| Exact Mass | 160.1000 g/mol | Monoisotopic Mass |
| Appearance | Light yellow to colorless oil | Visual Observation[3][4] |
| Solubility | High: EtOAc, Hexane, CDCl₃, DMSOLow: Aqueous buffers (pH 7.4) | Empirical Laboratory Data |
| Hydrogen Bond Donors | 1 (N1-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (N2) | Structural Analysis |
Spectroscopic Characterization (E-E-A-T Validation)
To ensure the scientific integrity of synthesized batches, rigorous spectroscopic validation is required. The following Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data provide a self-validating fingerprint for 3-Propyl-1H-indazole[6][7].
The ¹H NMR spectrum is characterized by the distinct triplet of the terminal methyl group at ~1.02 ppm and the multiplet of the aliphatic methylene protons. The indazole N-H proton typically appears as a broad singlet far downfield (~10.87 ppm), which is highly dependent on solvent and concentration due to hydrogen bonding.
Table 2: NMR and HRMS Reference Data
| Analytical Technique | Spectral Data & Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.87 (s, 1H, NH), 7.72 (d, J = 8.1 Hz, 1H, Ar-H), 7.43 (d, J = 8.4 Hz, 1H, Ar-H), 7.39–7.32 (m, 1H, Ar-H), 7.18–7.06 (m, 1H, Ar-H), 3.09–2.91 (m, 2H, CH₂), 1.97–1.77 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).[6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.3 (C3), 141.2 (Ar-C), 126.6 (Ar-C), 122.2 (Ar-C), 120.4 (Ar-C), 120.1 (Ar-C), 109.9 (Ar-C), 29.2 (CH₂), 22.6 (CH₂), 14.2 (CH₃).[6] |
| HRMS (ESI-TOF) | Calculated for C₁₀H₁₂N₂[M + H]⁺: 161.1079; Found: 161.1089.[6] |
Causality Insight: The precise matching of the HRMS exact mass (within 10 ppm error) confirms the absence of oxidative degradation products, while the integration of the aliphatic region in the ¹H NMR strictly validates the intact propyl chain.
Synthetic Methodologies & Experimental Protocols
Traditional synthesis of substituted indazoles often relies on transition-metal catalysis (e.g., Pd or Cu). However, for drug discovery, trace metal contamination can result in false positives in biological assays (e.g., PAINS interference). Therefore, a scalable, metal-free synthetic route is highly preferred.
The protocol below utilizes 2-aminophenones and an in situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine (MSH) derivative to achieve N-amination followed by spontaneous cyclization[3][6].
Step-by-Step Protocol: Metal-Free Synthesis of 3-Propyl-1H-indazole
Rationale & Causality: We utilize an in situ generation of the amination reagent to bypass the isolation of highly reactive and potentially explosive free hydroxylamines. The solvent choice (typically a polar aprotic solvent or controlled biphasic system) facilitates the nucleophilic attack of the aniline on the electrophilic nitrogen.
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Reagent Preparation:
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In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the Boc-protected O-mesitylsulfonyl hydroxylamine precursor in anhydrous dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) at 0 °C to remove the Boc group. Stir for 30 minutes. Why? Low temperature prevents the degradation of the newly formed, highly reactive free MSH.
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Remove volatiles under reduced pressure to yield the active amination reagent.
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N-Amination:
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Dissolve 1-(2-aminophenyl)butan-1-one (the 2-aminophenone starting material) in a suitable solvent (e.g., acetonitrile).
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Introduce the freshly prepared MSH reagent dropwise. The primary amine of the starting material acts as a nucleophile, attacking the MSH to form an N-aminated intermediate.
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Intramolecular Cyclization:
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Heat the reaction mixture to 40–60 °C for 12 hours. Why? Thermal energy drives the intramolecular condensation between the newly installed hydrazine moiety and the adjacent ketone carbonyl, expelling water and driving aromatization to form the thermodynamically stable indazole core.
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Quenching & Extraction:
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Cool the mixture to room temperature and quench with a saturated aqueous NaCl solution (brine).
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Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The lipophilic 3-propyl-1H-indazole partitions exclusively into the organic phase.
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Purification:
Caption: Metal-free synthetic workflow of 3-Propyl-1H-indazole via N-amination and cyclization.
Applications in Drug Discovery
The 3-Propyl-1H-indazole scaffold is not merely a chemical curiosity; it is a foundational building block in several high-profile drug discovery programs.
Hippo Pathway Modulators (TEAD P-Site Binders)
In oncology, the dysregulated Hippo pathway leads to the hyperactivity of YAP/TAZ-TEAD transcriptional complexes. 3-Propyl-1H-indazole derivatives (specifically 5-carboxylic acid variants) have been optimized as potent TEAD P-site binders (e.g., MSC-4106)[2][8].
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Mechanistic Grounding: Crystallographic data reveals that the aza-indazole core bridges the hydrophobic channel of the P-site. The propyl group occupies the upper lipophilic pocket, while the core positions a C5-carboxylate to form critical salt bridges with the LysC amine side chain and hydrogen bonds with the backbone-NH of CysC[2].
EGFR Mutant Inhibitors
Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC) is frequently driven by the T790M "gatekeeper" mutation. 3-Propyl-1H-indazole is utilized as a precursor to synthesize 4-substituted-2-phenylamino pyrimidine derivatives[1][9].
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Mechanistic Grounding: The indazole N-H acts as a critical hinge-binding motif, interacting directly with the kinase domain backbone, while the propyl chain projects into the hydrophobic selectivity pocket created by the T790M mutation, restoring binding affinity[1].
Caption: Structural derivatization of 3-Propyl-1H-indazole for targeted kinase and transcription factor inhibition.
Conclusion
3-Propyl-1H-indazole is a highly versatile, low-molecular-weight building block characterized by its lipophilic propyl vector and robust hydrogen-bonding core. Through scalable, metal-free synthetic protocols, researchers can obtain high-purity batches validated by precise NMR and HRMS parameters. Its proven utility in bridging hydrophobic channels and anchoring to kinase hinge regions makes it an indispensable tool in the modern medicinal chemist's arsenal for targeting complex pathologies like NSCLC and Hippo-pathway-driven cancers.
References
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The Journal of Organic Chemistry (ACS Publications). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. (2023). Retrieved from:[Link]
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The Journal of Organic Chemistry (ACS Publications). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. (2017). Retrieved from:[Link]
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Journal of Medicinal Chemistry (ACS Publications). Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106. (2022). Retrieved from:[Link]
- Google Patents (WO2016054987A1).Egfr inhibitor, and preparation and application thereof. (2016).
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